![molecular formula C10H9NO2 B1212973 3-Methyl-quinolin-2,8-diol CAS No. 6917-80-2](/img/structure/B1212973.png)
3-Methyl-quinolin-2,8-diol
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Overview
Description
3-Methyl-quinolin-2,8-diol is a quinolone.
Scientific Research Applications
Leukemia Therapy
A study discussed the biological activity of a quinoline derivative structurally related to ellipticine, effective against leukemia cell lines (HL-60 and K-562), but not affecting normal human bone marrow cells. This derivative induces apoptosis in these cell lines through increased reactive oxygen species (ROS) and caspase 3 activity (Shenoy et al., 2007).
Potential Psychoactive Compounds
A 2017 study evaluated the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones. Two substances demonstrated specific sedative effects and significant anti-amnesic activity, suggesting their potential as psychoactive compounds (Podolsky et al., 2017).
Thermal Degradation in Analysis
A study on the thermal degradation of a synthetic cannabinoid QUPIC, a quinoline-related compound, during gas chromatography–mass spectrometry analysis was conducted. The study provides insights into the analytical challenges and decomposition products of QUPIC (Tsujikawa et al., 2014).
Anti-Tubercular and Antifungal Agents
Quinoline-appended triazoles were synthesized and shown to exhibit promising anti-tubercular and antifungal activity. This study demonstrates the potential of quinoline derivatives in developing novel therapeutic agents (Nesaragi et al., 2021).
Targeting Amyloid β in Alzheimer's Disease
A novel 8-OH quinoline compound, PBT2, was developed for targeting amyloid β in Alzheimer's disease, showing potential in lowering cerebrospinal fluid Aβ and improving cognition in early AD patients (Villemagne et al., 2017).
Anticancer Activity
A study on synthetic makaluvamine analogues, structurally related to quinolines, demonstrated in vitro and in vivo anticancer activity against breast cancer cell lines, indicating their potential as therapeutic agents (Wang et al., 2009).
Complexation with Sn(II)
Research on the synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II) provided insights into new methods for synthesizing quinolin derivatives and their potential applications (Kitamura et al., 2000).
properties
CAS RN |
6917-80-2 |
---|---|
Product Name |
3-Methyl-quinolin-2,8-diol |
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
8-hydroxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-5-7-3-2-4-8(12)9(7)11-10(6)13/h2-5,12H,1H3,(H,11,13) |
InChI Key |
GODHBZSNKYNBID-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CC=C2)O)NC1=O |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)O)NC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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